WSPC Biotin-PEG3-DBCO

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

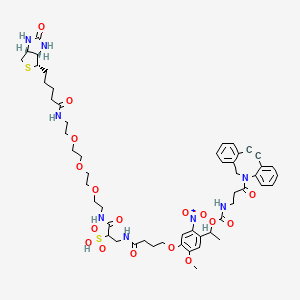

WSPC Biotin-PEG3-DBCO is useful for introducing a biotin moiety to azide-containing proteins and cell surfaces using copper-free Click Chemistry. This biotin compound is membrane-impermeable due to its water soluble sulfonate group. Captured biomolecules can be efficiently photoreleased using near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2).

Wissenschaftliche Forschungsanwendungen

Key Applications

- Bioconjugation

- Protein Labeling

- Nanotechnology

- Drug Delivery Systems

- Molecular Imaging

Case Study 1: Protein Interaction Studies

In a study published by Vector Laboratories, researchers utilized this compound to label cell surface proteins in live cells. The absence of copper catalysts allowed for the preservation of cell viability while enabling precise tracking of protein interactions over time.

Case Study 2: Targeted Drug Delivery

A research team demonstrated the use of this compound in a targeted drug delivery system designed for cancer therapy. By conjugating chemotherapeutic agents to biotinylated nanoparticles, they achieved enhanced accumulation of drugs at tumor sites with reduced systemic toxicity.

Q & A

Basic Research Questions

Q. What are the key structural components of WSPC Biotin-PEG3-DBCO, and how do they contribute to its functionality in biochemical assays?

- Answer : The compound comprises four functional units:

- Biotin : Enables high-affinity binding to streptavidin/avidin for detection or purification .

- PEG3 spacer : Enhances water solubility (~150 Da molecular weight) and reduces steric hindrance during conjugation .

- Disulfide bond (SS) : Provides redox-sensitive cleavage under reducing conditions (e.g., in cellular environments with glutathione) for controlled release applications .

- DBCO : Facilitates strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry for covalent conjugation to azide-functionalized targets .

Q. How should researchers optimize storage conditions to maintain this compound stability?

- Answer :

- Store lyophilized powder at -20°C in inert, moisture-free conditions to prevent hydrolysis of DBCO or disulfide bond degradation .

- Avoid repeated freeze-thaw cycles for reconstituted solutions; aliquot into single-use vials and store at -80°C for long-term stability .

- Monitor purity via HPLC or mass spectrometry after prolonged storage, as DBCO may undergo oxidation over time .

Advanced Research Questions

Q. How can researchers design experiments to leverage the redox-sensitive disulfide bond in this compound for controlled release systems?

- Answer :

- Step 1 : Functionalize target molecules (e.g., nanoparticles, antibodies) with azide groups to enable DBCO-mediated conjugation .

- Step 2 : Expose conjugated complexes to reducing agents (e.g., 10 mM DTT or TCEP) to cleave the disulfide bond and release biotinylated payloads .

- Validation : Quantify release kinetics using fluorescence quenching (if payload is fluorescently tagged) or streptavidin-coated magnetic bead capture assays .

Q. What strategies mitigate nonspecific binding when using this compound in live-cell imaging?

- Answer :

- Pre-blocking : Incubate cells with 1% BSA or 5% non-fat milk for 30 minutes to minimize nonspecific biotin-streptavidin interactions .

- Click Chemistry Optimization : Use azide-functionalized probes at a 1:2 molar ratio (DBCO:azide) to ensure reaction completion and reduce unreacted DBCO .

- Control Experiments : Include a DBCO-free biotin-PEG3-SS control to distinguish specific vs. background binding .

Q. How can researchers resolve discrepancies in click reaction efficiency between in vitro and cellular environments?

- Answer :

- In vitro troubleshooting : Confirm azide accessibility via MALDI-TOF or NMR; steric hindrance from PEG3 may require extended reaction times (12–24 hrs) .

- Cellular environment adjustments :

- Use copper-free conditions (SPAAC) to avoid cytotoxicity .

- Optimize azide probe concentration (5–20 µM) to balance signal intensity and cellular uptake limitations .

- Quantitative Analysis : Compare reaction yields using fluorescent azide derivatives (e.g., Cy3-azide) and flow cytometry .

Q. Data Analysis and Reproducibility

Q. What analytical methods are critical for validating the structural integrity of this compound post-synthesis?

- Answer :

- LC-MS : Confirm molecular weight (MW: 869.1 g/mol) and purity (≥95%) .

- FT-IR/NMR : Verify disulfide bond (S–S stretch at ~500 cm⁻¹) and DBCO aromatic proton signals (δ 7.2–7.8 ppm) .

- Functional Assays : Test click reactivity with azide-functionalized beads and biotin binding via streptavidin-HRP ELISA .

Q. How should researchers document experimental parameters to ensure reproducibility in DBCO-azide conjugation studies?

- Answer :

- Mandatory Parameters :

| Parameter | Example Values |

|---|---|

| Reaction time | 2–24 hrs |

| Temperature | 25°C (room) or 37°C (physiological) |

| Solvent | PBS, HEPES, or DMSO (<5% v/v) |

| Molar ratio (DBCO:azide) | 1:1.5–1:3 |

- Reporting Standards : Adhere to Beilstein Journal guidelines for experimental details, including buffer composition and purity thresholds for reagents .

Q. Handling Contradictory Findings

Q. How to address conflicting data on this compound solubility in aqueous vs. organic solvents?

- Answer :

- Contextual Analysis : PEG3 solubility is pH- and salt-dependent. For organic-phase reactions (e.g., lipid nanoparticle synthesis), use polar aprotic solvents like DMF with <10% water .

- Empirical Testing : Pre-dissolve in 10% DMSO, then dilute into aqueous buffers to avoid precipitation .

- Documentation : Report exact solvent ratios and mixing protocols to reconcile literature discrepancies .

Eigenschaften

Molekularformel |

C53H68N8O17S2 |

|---|---|

Molekulargewicht |

1153.29 |

IUPAC-Name |

1-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-[4-[4-[1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyloxy]ethyl]-2-methoxy-5-nitrophenoxy]butanoylamino]-1-oxopropane-2-sulfonic acid |

InChI |

InChI=1S/C53H68N8O17S2/c1-35(78-53(67)56-20-19-49(64)60-33-38-12-4-3-10-36(38)17-18-37-11-5-6-13-41(37)60)39-30-43(73-2)44(31-42(39)61(68)69)77-23-9-16-48(63)57-32-46(80(70,71)72)51(65)55-22-25-75-27-29-76-28-26-74-24-21-54-47(62)15-8-7-14-45-50-40(34-79-45)58-52(66)59-50/h3-6,10-13,30-31,35,40,45-46,50H,7-9,14-16,19-29,32-34H2,1-2H3,(H,54,62)(H,55,65)(H,56,67)(H,57,63)(H2,58,59,66)(H,70,71,72)/t35?,40-,45-,46?,50-/m0/s1 |

InChI-Schlüssel |

VXNHEVDLDQWVJJ-NHJLCCERSA-N |

SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCC(C(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O)OC)OC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

Aussehen |

Solid powder |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

WSPC Biotin-PEG3-DBCO |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.